1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide
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Overview
Description
1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide is a complex organic compound with the molecular formula C28H29ClN2O4 This compound is characterized by its intricate structure, which includes a chlorobenzyl group, a methoxyphenoxy group, and a phenylcyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorobenzyl group and introduce the methoxyphenoxy group through a series of nucleophilic substitution reactions. The final step involves the coupling of the phenylcyclopentanecarboxamide moiety under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid: Shares structural similarities with the chlorobenzyl and phenoxy groups.
Other benzyl derivatives: Compounds with similar benzyl and phenoxy moieties.
Uniqueness
1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H29ClN2O4 |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl-[2-(2-methoxyphenoxy)acetyl]amino]-N-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C28H29ClN2O4/c1-34-24-11-5-6-12-25(24)35-20-26(32)31(19-21-13-15-22(29)16-14-21)28(17-7-8-18-28)27(33)30-23-9-3-2-4-10-23/h2-6,9-16H,7-8,17-20H2,1H3,(H,30,33) |
InChI Key |
YAQLWACUYBHRAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)Cl)C3(CCCC3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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